cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester

Description

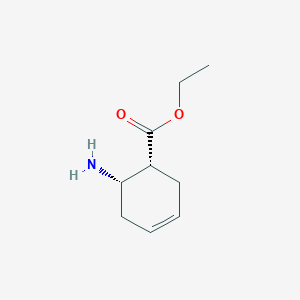

cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester (CAS 57266-62-3) is a cyclohexene derivative featuring an amino group at the 6-position and an ethyl ester moiety at the 1-position of the cyclohexene ring. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 181.22 g/mol. The compound is commercially available in quantities of 100 mg ($110.00) and 250 mg ($210.00) from Santa Cruz Biotechnology (Catalog # sc-294086 and sc-294086A) .

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

ethyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8+/m1/s1 |

InChI Key |

PTXUIEXYXGXMEU-SFYZADRCSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC=CC[C@@H]1N |

Canonical SMILES |

CCOC(=O)C1CC=CCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester typically involves the esterification of cis-6-Amino-cyclohex-3-enecarboxylic acid. This process can be carried out using ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes similar to those used in laboratory settings. Industrial production would likely employ continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which would convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Alkylated amines.

Scientific Research Applications

Chemistry: In chemistry, cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for probing the activity of enzymes that interact with amino acids and esters.

Medicine: While not widely used in medicine, the compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

Industry: In industrial applications, this compound can be used in the production of polymers and other materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity and affect metabolic pathways.

Comparison with Similar Compounds

Stereoisomer: trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester

The trans isomer shares the same molecular formula (C₉H₁₅NO₂) but differs in the spatial arrangement of the amino and ester groups. Key differences include:

- Solubility: The cis isomer may exhibit lower solubility in polar solvents due to intramolecular hydrogen bonding between the amino and ester groups, whereas the trans isomer’s functional groups are positioned for intermolecular interactions, increasing polarity .

- Reactivity : The cis configuration could sterically hinder nucleophilic attacks at the ester group, slowing hydrolysis compared to the trans isomer.

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| CAS Number | 57266-62-3 | 189125-31-3 |

| Molecular Weight | 181.22 g/mol | 181.22 g/mol |

| Lipophilicity | Higher (ester group) | Similar but altered by conformation |

Parent Acid: 6-Amino-3-cyclohexen-1-carboxylic Acid

The parent acid (C₇H₁₁NO₂, molecular weight 141.17 g/mol) lacks the ethyl ester group, resulting in:

Chlorinated Cyclohexane Derivatives (Contrast)

Hexachlorocyclohexane isomers (e.g., CAS 608-73-1) and dioxins (e.g., CAS 34465-46-8) are structurally distinct but share a cyclohexane backbone . Key contrasts:

- Toxicity: Chlorinated compounds are often persistent organic pollutants with high toxicity, unlike the amino ester, which is likely less hazardous.

- Functional Groups: Amino and ester groups in the target compound enable hydrogen bonding and metabolic cleavage, whereas chlorinated derivatives exhibit radical stability and environmental persistence .

Ethyl Esters in Electrochemistry

Propionic acid ethyl ester and butyric acid ethyl ester () demonstrate roles as electrolyte additives. While the target compound’s electrochemical behavior is undocumented, its ethyl ester group may similarly stabilize electrolytes, though the amino group could introduce unique interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.